2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE
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Overview
Description
2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE is a complex organic compound with a molecular formula of C18H17F3N2O3. This compound is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxy-4-formylphenyl acetate with 3-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl, KBr), hydroxyl groups (e.g., NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE
- 2-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenyl benzoate
- 2-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenyl propionate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazinylidene moiety contributes to its reactivity and potential biological activities.
Properties
Molecular Formula |
C18H17F3N2O3 |
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Molecular Weight |
366.3g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C18H17F3N2O3/c1-3-25-17-9-13(7-8-16(17)26-12(2)24)11-22-23-15-6-4-5-14(10-15)18(19,20)21/h4-11,23H,3H2,1-2H3/b22-11- |
InChI Key |
KKYJPEJVYQYXGA-JJFYIABZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
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